molecular formula C20H18ClN3O2S B6563390 4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921541-59-5

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6563390
CAS No.: 921541-59-5
M. Wt: 399.9 g/mol
InChI Key: HMEYEAHFGZGNBA-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a thiazole ring, and a dimethylphenyl group . Benzamides are a class of compounds that have been studied for their potential biological activities . Thiazoles are heterocyclic compounds that are found in many biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the angles between its bonds . The amide group could form dihedral angles with the benzoyl and aniline rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzamide group, the thiazole ring, and the dimethylphenyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its melting point, solubility, and reactivity .

Scientific Research Applications

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, this compound has been used in the study of biochemical and physiological effects, as well as in the development of new laboratory techniques. For example, this compound has been used in the development of a novel method for the synthesis of 2-chloro-4-hydroxy-6-methyl-1,3-thiazole. This method involves the reaction of this compound with potassium thiocyanate and acetic acid in the presence of a catalytic amount of sodium acetate.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. In addition, it is a relatively unstable compound and can degrade over time.

Future Directions

There are several potential future directions for 4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide research. First, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Second, more research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a tool for the development of new laboratory techniques.

Synthesis Methods

4-chloro-N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can be synthesized in a two-step process from 4-chlorobenzamide. The first step involves the reaction of 4-chlorobenzamide with N-methyl-1,3-thiazol-2-amine and 3,5-dimethylphenylcarbamic acid chloride in the presence of sodium carbonate and anhydrous sodium sulfate. This reaction yields this compound. The second step involves the addition of acetic anhydride to the reaction mixture, followed by the addition of sodium acetate. The reaction is then heated to a temperature of 80°C for 1-2 hours to yield the final product.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-chloro-N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-7-13(2)9-16(8-12)22-18(25)10-17-11-27-20(23-17)24-19(26)14-3-5-15(21)6-4-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEYEAHFGZGNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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